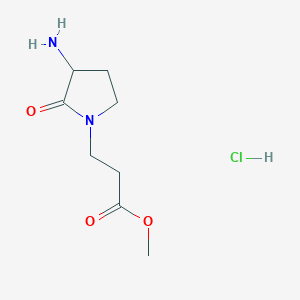
1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride” are not explicitly mentioned in the search results .
Wissenschaftliche Forschungsanwendungen
Structural Analysis
Research by Yıldırım et al. (2006) focused on the crystal structure of a compound closely related to 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole, highlighting the importance of crystallography in understanding molecular conformations and interactions. This study provides a basis for understanding how molecular structure can influence the chemical properties and potential applications of similar compounds (Yıldırım et al., 2006).
Antimicrobial Activity
Several studies have investigated derivatives of piperidine-based compounds for their antimicrobial properties. For example, research by Patel et al. (2007) and (2011) developed new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. These studies indicate the potential of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride derivatives in developing new antimicrobial agents (Patel et al., 2007; Patel et al., 2011).
Synthesis and Chemical Reactivity
The synthesis and reactivity of related compounds have been extensively studied, with research focusing on the development of efficient synthesis methods for piperidine-based molecules. For instance, Dileep and Murty (2017) demonstrated a one-pot, three-component reaction for synthesizing derivatives of 1,3-benzothiazole, which could be applied to similar compounds for streamlined synthesis and potential pharmaceutical applications (Dileep & Murty, 2017).
Potential Pharmacological Applications
While direct studies on 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride were not highlighted, research into similar compounds provides insights into potential pharmacological applications. For example, Revathi et al. (2015) developed novel piperidin-4-imine derivatives for antitubercular therapy, indicating the broader scope of piperidine-based compounds in addressing infectious diseases (Revathi et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and “1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride” could potentially be a subject of future studies.
Eigenschaften
IUPAC Name |
1-(piperidin-3-ylmethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11;;/h1-2,5-6,10-11,14H,3-4,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHKPDXHOXQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)

![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)

![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)
![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)
![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)



![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
